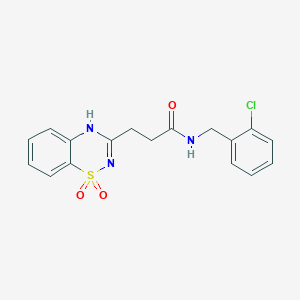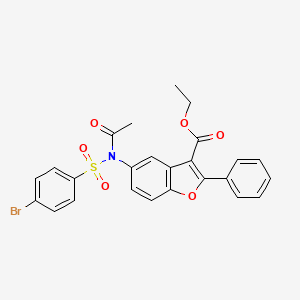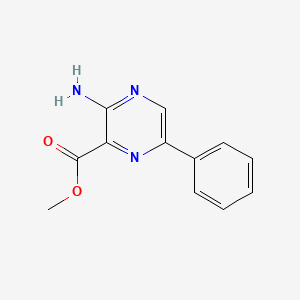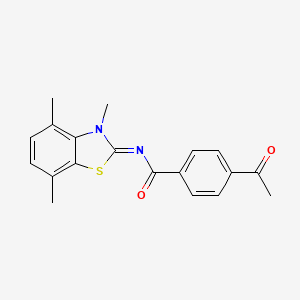![molecular formula C12H15BrN2O4 B2979818 Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate CAS No. 1803566-66-6](/img/structure/B2979818.png)
Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate” is a chemical compound with the CAS Number: 1803566-66-6 . It has a molecular weight of 331.17 . The compound is typically stored at room temperature and has a physical form of a liquid .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15BrN2O4/c1-12(2,11(16)19-4)14(3)9-6-5-8(13)7-10(9)15(17)18/h5-7H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.17 . It is a liquid at room temperature . The compound has good solubility in common organic solvents, such as ethanol, ethers, and ketones .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate and related compounds have been synthesized and characterized to understand their chemical properties and potential applications. For instance, the synthesis, resolution, and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters have been studied, showcasing methodologies for resolving racemic mixtures and establishing stereochemical configurations through synthetic transformations and X-ray crystallography (Drewes et al., 1992). Additionally, the synthesis of novel N-(α-Bromoacyl)-α-amino esters containing Valyl moiety has been explored, with single-crystal X-ray diffraction data provided for synthesized compounds, highlighting their potential in further chemical and pharmacological studies (Yancheva et al., 2015).
Material Science and Photopolymerization
The compound's derivatives have been investigated for their applications in material science, particularly in photopolymerization processes. Research into nitroxide-mediated photopolymerization introduced a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, demonstrating its effectiveness as a photoinitiator and photoiniferter in polymerization processes (Guillaneuf et al., 2010).
Optical and Electronic Applications
Investigations into azo polymers for reversible optical storage have shown how derivatives of this compound can be utilized in the development of materials with photoinduced birefringence capabilities. These materials exhibit significant changes in optical properties upon exposure to light, indicating their potential in data storage and optical switching applications (Meng et al., 1996).
Chemical Reactivity and Mechanistic Studies
The synthetic reactions of aliphatic nitro compounds have been extensively studied, with research focusing on the synthesis of β-amino-α-hydroxycarboxylic acids and γ-aminocarboxylic acids from methyl bromoacetate and nitroparaffins. These studies highlight the versatility of nitro compounds in organic synthesis and their potential in creating a variety of functional molecules (Kaji et al., 1976).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(4-bromo-N-methyl-2-nitroanilino)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4/c1-12(2,11(16)19-4)14(3)9-6-5-8(13)7-10(9)15(17)18/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZHFHPFZWBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~6~-cyclopentyl-N~4~-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979735.png)
![4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2979736.png)
![2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2979737.png)
![3-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B2979743.png)







![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2979756.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2979758.png)